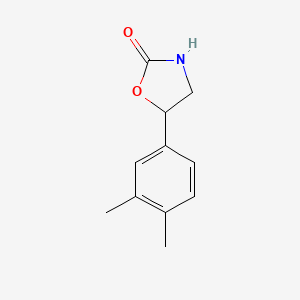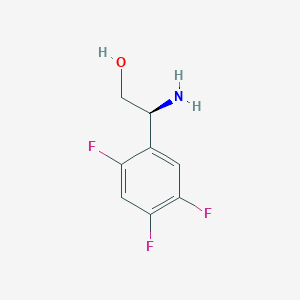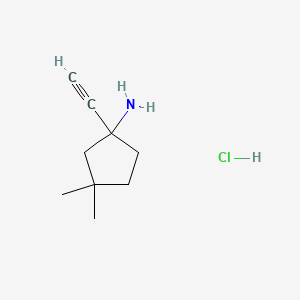![molecular formula C11H12O3 B15322963 2-[(2,3-dihydro-1H-inden-2-yl)oxy]Acetic acid](/img/structure/B15322963.png)
2-[(2,3-dihydro-1H-inden-2-yl)oxy]Acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,3-dihydro-1H-inden-2-yl)oxy]acetic acid typically involves the following steps:
Indene Derivative Formation: The starting material is often an indene derivative, which can be obtained through various methods such as the Diels-Alder reaction or cyclization of appropriate precursors.
Oxygenation: The indene derivative is then subjected to an oxygenation reaction to introduce the hydroxyl group at the desired position. This can be achieved using oxidizing agents such as hydrogen peroxide or metal catalysts.
Esterification: The hydroxyl group is then converted to an ester group by reacting with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(2,3-Dihydro-1H-inden-2-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or aldehydes.
Substitution: Substitution reactions can replace the acetic acid moiety with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, aldehydes
Substitution Products: Derivatives with different functional groups
Wissenschaftliche Forschungsanwendungen
2-[(2,3-Dihydro-1H-inden-2-yl)oxy]acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have biological activity and can be studied for potential therapeutic uses.
Medicine: It could be investigated for its pharmacological properties and potential as a drug candidate.
Industry: The compound may find applications in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism by which 2-[(2,3-dihydro-1H-inden-2-yl)oxy]acetic acid exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
2-[(2,3-Dihydro-1H-inden-2-yl)oxy]acetic acid can be compared with other similar compounds, such as:
Indenyl Acetic Acid: Similar structure but with a different substituent on the indene ring.
Indene-2-carboxylic Acid: A related compound with a carboxylic acid group directly attached to the indene ring.
Indene-2-ol: A compound with a hydroxyl group instead of the acetic acid moiety.
Uniqueness: The presence of the acetic acid moiety in this compound distinguishes it from other indenyl compounds, potentially leading to unique chemical and biological properties.
Eigenschaften
Molekularformel |
C11H12O3 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1H-inden-2-yloxy)acetic acid |
InChI |
InChI=1S/C11H12O3/c12-11(13)7-14-10-5-8-3-1-2-4-9(8)6-10/h1-4,10H,5-7H2,(H,12,13) |
InChI-Schlüssel |
HMKXQZLSJVRAMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC2=CC=CC=C21)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


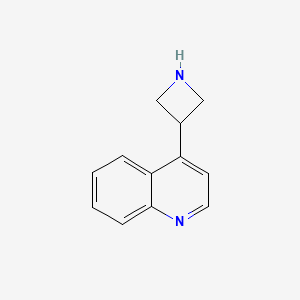
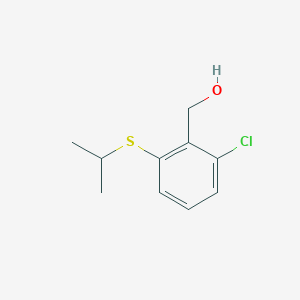
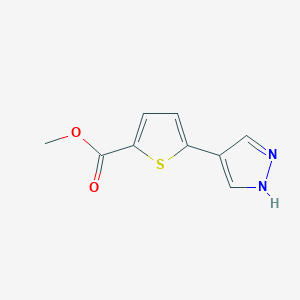
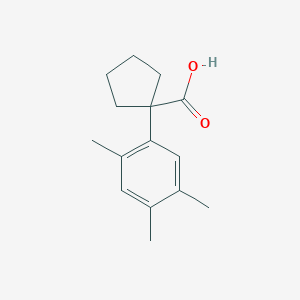
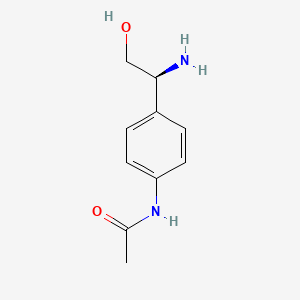

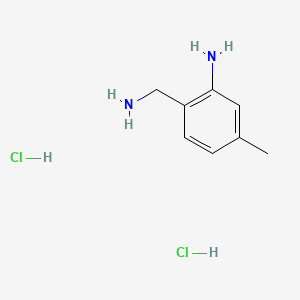
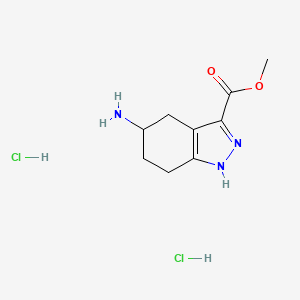
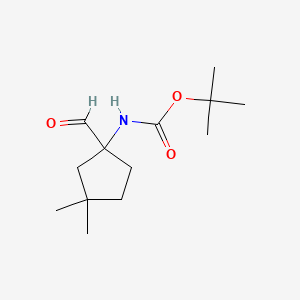
![Oxirane, 2-[(2-chloro-4-fluorophenyl)methyl]-](/img/structure/B15322962.png)
